2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate
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Overview
Description
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate typically involves the condensation reaction between 2-aminophenol and 2-(2-methylanilino)-2-oxoacetaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenolate moiety, where nucleophiles such as halides or alkoxides replace the phenolic hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenolates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities, making it a candidate for pharmaceutical applications.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolate moiety can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Methylanilino)-2-phenylthioacetonitrile
- 2-(N-Methylanilino)-2-phenylsulfanylacetonitrile
Uniqueness
Compared to similar compounds, 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate exhibits unique properties due to the presence of both the Schiff base and phenolate functionalitiesAdditionally, its ability to form stable metal complexes distinguishes it from other related compounds .
Properties
CAS No. |
59159-54-5 |
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Molecular Formula |
C15H13N2O2- |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-[[2-(2-methylanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-3-7-12(11)17-15(19)10-16-13-8-4-5-9-14(13)18/h2-10,18H,1H3,(H,17,19)/p-1 |
InChI Key |
WFTOLBAGAHJZNY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=NC2=CC=CC=C2[O-] |
Origin of Product |
United States |
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